molecular formula C15H16N6O B2547571 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 2034312-48-4

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2547571
CAS No.: 2034312-48-4
M. Wt: 296.334
InChI Key: KOOHBAWZNJUPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound featuring a pyrazole-acetamide core, a structure recognized for its significant potential in various research fields . This compound incorporates a 1-methyl-1H-pyrazol-4-yl moiety linked to a pyridine ring, a structural motif frequently observed in the development of biologically active molecules. For instance, analogous 1-aryl-1H-pyrazole subunits are integral to the design of novel insecticides , while other acetamide derivatives bearing similar heterocyclic systems have been investigated as potent enzyme inhibitors, such as VEGFR-2, for targeted cancer therapies . The presence of multiple nitrogen-containing aromatic rings makes this compound a valuable scaffold in medicinal chemistry and drug discovery research, particularly for probing protein-ligand interactions. Furthermore, related pyrazole-acetamide derivatives have been synthesized and characterized using techniques such as ¹H NMR, ¹³C NMR, and HRMS, underscoring their role as defined chemical entities for research and development . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-20-10-13(9-19-20)14-4-3-12(7-16-14)8-17-15(22)11-21-6-2-5-18-21/h2-7,9-10H,8,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOHBAWZNJUPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C16H15N5OC_{16}H_{15}N_5O, with a molecular weight of 293.32 g/mol. The structure consists of multiple heterocycles, which contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM . This suggests a potential role in developing new anti-tubercular agents.

Anticancer Activity

Pyrazole compounds have also been investigated for their anticancer properties. In vitro studies have shown that related pyrazole derivatives demonstrate cytotoxicity against various cancer cell lines, including MCF7 and A549, with IC50 values indicating effective growth inhibition . For example, certain derivatives achieved IC50 values as low as 0.95 nM against specific cancer cell lines .

The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or pathogen survival.
  • Receptor Modulation : It could modulate receptor activity, affecting signaling pathways critical for cellular proliferation and survival.

Study 1: Antitubercular Activity

A series of pyrazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, compounds with structural similarities to this compound showed significant inhibitory concentrations, highlighting the potential for further development in tuberculosis treatment .

Study 2: Cytotoxicity Profile

In a comprehensive study assessing the cytotoxicity of various pyrazole derivatives, several compounds were found to exhibit low toxicity against human embryonic kidney cells (HEK293), indicating a favorable safety profile while maintaining anticancer efficacy . This balance is crucial for the development of therapeutic agents.

Table 1: Biological Activity Summary

Compound NameTarget Pathogen/Cell LineIC50 (µM)Notes
N-Pyrazole AMycobacterium tuberculosis1.35 - 2.18Significant activity
N-Pyrazole BMCF7 (Breast Cancer)3.79Moderate activity
N-Pyrazole CA549 (Lung Cancer)0.95High potency
MechanismDescription
Enzyme InhibitionBlocks critical enzymes involved in cancer metabolism
Receptor ModulationAlters receptor signaling pathways affecting cell growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several acetamide derivatives reported in the literature. Key comparisons include:

Compound Core Structure Key Substituents Molecular Formula Yield (%) Melting Point (°C) Mass (m/z [M+H]+)
Target Compound Pyridine + 1-methylpyrazole + acetamide 1-Methylpyrazol-4-yl (pyridine), 1H-pyrazol-1-yl (acetamide) C₁₅H₁₆N₆O N/A N/A N/A
5k () Pyridine + imidazothiazole + acetamide 4-Methoxybenzylpiperazine, phenylimidazothiazole C₃₀H₃₀N₆O₂S 78 92–94 539.2231
5l () Pyridine + imidazothiazole + acetamide 4-Chlorophenylimidazothiazole, 4-methoxybenzylpiperazine C₃₀H₂₉ClN₆O₂S 72 116–118 573.1841
30 () Benzimidazole + pyrazole + acetamide 1H-1,2,4-Triazole (benzimidazole), pyrazol-3-yl C₁₅H₁₂N₈O N/A N/A N/A
189 () Pyridine + difluoromethylpyrazole + acetamide Difluoromethylpyrazole, chloro-indazole C₃₀H₂₆ClF₄N₇O₃S N/A N/A N/A
  • Substituent Impact :
    • The target compound’s 1-methylpyrazole and pyridine core differ from analogues like 5k and 5l , which incorporate imidazothiazole and piperazine groups. These bulkier substituents in 5k /5l likely enhance lipophilicity and protein-binding affinity compared to the simpler pyrazole-pyridine scaffold of the target .
    • The presence of electron-withdrawing groups (e.g., chlorine in 5l ) correlates with higher melting points (116–118°C vs. 80–82°C for fluorinated 5m ), suggesting stronger intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.